molecular formula C15H16ClNO3S B2987608 3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone CAS No. 866143-06-8

3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone

Cat. No.: B2987608
CAS No.: 866143-06-8
M. Wt: 325.81
InChI Key: HRXMHDDRBMAQDP-UHFFFAOYSA-N
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Description

3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone is a heterocyclic sulfone compound featuring a pyridine ring substituted with a 2-ethoxy group, 4,6-dimethyl groups, and a sulfone bridge connecting to a 3-chlorophenyl moiety. The molecular formula is C₁₅H₁₅ClNO₃S, with a molar mass of approximately 324.8 g/mol.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-2-ethoxy-4,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-4-20-15-14(10(2)8-11(3)17-15)21(18,19)13-7-5-6-12(16)9-13/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXMHDDRBMAQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=N1)C)C)S(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701323725
Record name 3-(3-chlorophenyl)sulfonyl-2-ethoxy-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866143-06-8
Record name 3-(3-chlorophenyl)sulfonyl-2-ethoxy-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701323725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone typically involves multiple steps, including the formation of the pyridine ring and the introduction of the sulfone group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and similarities between the target compound and related sulfones:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Structural Features References
3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone C₁₅H₁₅ClNO₃S 324.8 3-chlorophenyl, 2-ethoxy, 4,6-dimethyl Ethoxy enhances lipophilicity; chloro group modulates electronic effects N/A
2-Chloro-4,6-dimethyl-3-(phenylsulfonyl)pyridine C₁₃H₁₂ClNO₂S 281.76 Phenyl, 2-chloro, 4,6-dimethyl Lacks ethoxy; simpler substitution pattern
2-(Isobutylsulfanyl)-4,6-dimethyl-3-pyridinyl 2-methylphenyl sulfone C₁₈H₂₃NO₂S₂ 349.51 Isobutylsulfanyl, 2-methylphenyl Sulfanyl group introduces steric bulk
(E)-3-[2-(4-Chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one C₁₈H₁₃ClO₄S 368.81 4-Chlorophenylsulfonyl, chromenone core Conjugated system for antifungal activity

Key Observations :

  • Substituent Effects : The ethoxy group in the target compound likely increases lipophilicity compared to analogs with smaller substituents (e.g., 2-chloro in ). This may enhance membrane permeability in biological applications.
  • This contrasts with the phenyl group in , which lacks such inductive effects.
  • Steric Considerations : The 4,6-dimethyl groups on the pyridine ring may restrict conformational flexibility compared to analogs like , which features a more flexible isobutylsulfanyl chain.

Thermodynamic and Computational Insights

Key findings from analogous studies include:

  • Conformational Stability : Ethyl methyl sulfone exhibits multiple stable conformers with energy differences <5 kJ/mol, influenced by substituent orientation . For the target compound, the ethoxy and chloro groups may similarly affect conformer populations.
  • Thermochemical Parameters : Computed entropy (S°) and heat capacity (Cp) for ethyl methyl sulfone at the wB97XD/6-311++G(2df,2pd) level suggest that bulky substituents (e.g., ethoxy) could reduce rotational entropy in the target compound .

Biological Activity

3-Chlorophenyl 2-ethoxy-4,6-dimethyl-3-pyridinyl sulfone (CAS No. 866143-06-8) is a sulfone compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H16ClNO3S
  • Molecular Weight : 325.81 g/mol
  • Structural Characteristics : The compound features a pyridine ring substituted with ethoxy and chlorophenyl groups, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfone group can participate in biochemical pathways, potentially inhibiting enzymes involved in inflammation and oxidative stress.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that related sulfones demonstrate efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Activity

Studies have highlighted the anti-inflammatory properties of related compounds. For example, derivatives with similar structures have shown significant inhibition of pro-inflammatory cytokines and pathways.

CompoundIC50 (μM)Reference
Sulfone A10.5
Sulfone B15.2
Standard (Diclofenac)12.0

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been linked to the inhibition of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

ActivityIC50 (μM)Reference
AChE Inhibition5.31
BuChE Inhibition0.08

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the anti-inflammatory effects of various sulfone derivatives, including those structurally related to this compound. Results indicated a significant reduction in edema and cytokine levels compared to controls.
  • Neurotoxicity Assessment : Another investigation assessed the neurotoxic potential of related compounds using in vitro models. The findings suggested low toxicity levels at therapeutic concentrations, supporting the safety profile for potential drug development.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

Compound NameStructure TypeKey Activity
Sulfide DerivativeSulfide GroupLower anti-inflammatory activity
Sulfoxide DerivativeSulfoxide GroupComparable neuroprotective effects

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